3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound is a nitrogen-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. Its structure includes a 2,4-dichlorophenyl substituent at position 3 and a 4-methylbenzoyl group at position 1. The molecular formula is C₂₃H₂₂Cl₂N₂OS, with a molecular weight of 445.4 g/mol . The spiro[4.5] system consists of a five-membered ring fused to a four-membered ring, conferring conformational rigidity.
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-5-7-15(8-6-14)20(27)26-21(28)19(17-10-9-16(23)13-18(17)24)25-22(26)11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUARWKEZHHRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione , often referred to as DCDMT , belongs to a class of diazaspiro compounds that have garnered attention for their potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with DCDMT.
Synthesis
DCDMT can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the Spiro Compound : The initial step involves the formation of the spiro structure through cyclization reactions.
- Thionation : The introduction of the thione functionality is achieved via thionation methods, which enhance the compound's biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Anticancer Activity
DCDMT has shown promising results in various studies as an anticancer agent. In vitro assays have demonstrated that DCDMT exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : DCDMT triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : Studies have shown that DCDMT significantly reduces cell viability in a dose-dependent manner.
Anti-inflammatory Activity
In addition to its anticancer properties, DCDMT has been evaluated for its anti-inflammatory effects. Research indicates that DCDMT can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of DCDMT with various biological targets, including:
- DNA Topoisomerase II : DCDMT binds effectively to DNA Topoisomerase II, suggesting a potential mechanism for its anticancer activity.
- Inflammatory Pathway Proteins : Docking studies indicate that DCDMT may interact with proteins involved in inflammatory signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of DCDMT in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with DCDMT resulted in a significant reduction in tumor volume compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of DCDMT significantly reduced swelling and inflammatory markers.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key structural analogs and their differentiating features are analyzed below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Impact of Spiro Ring Size :
- The target compound’s spiro[4.5] system (five-membered ring) is more conformationally restricted compared to spiro[4.6] analogs (six-membered ring). This rigidity may enhance binding specificity in biological targets .
- Spiro[4.6] derivatives (e.g., CAS 899912-56-2) exhibit greater flexibility, which could influence solubility or metabolic stability .
Analogs lacking this group (e.g., C250-0521) may exhibit reduced bioactivity . The 4-methylbenzoyl moiety increases lipophilicity (logP ~4.5 estimated), favoring passive diffusion across biological membranes compared to non-acylated analogs (e.g., CAS 899912-50-6) .
Functional Group Variations: The thione (C=S) group in the target compound is more reactive than the ester (C=O) group in spirodiclofen, enabling covalent interactions with cysteine residues in target proteins .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., CAS 899912-50-6) are synthesized in higher yields (≥80%) compared to the target compound, which requires multi-step acylation and purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
